molecular formula C23H31N3O2 B6005752 (3S,4S)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidin-3-ol

(3S,4S)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidin-3-ol

Cat. No.: B6005752
M. Wt: 381.5 g/mol
InChI Key: CNRMJSOHUWMSMZ-VXKWHMMOSA-N
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Description

(3S,4S)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidin-3-ol is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidin-3-ol typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the methoxyphenyl group and the phenylethyl group. Common reagents used in these reactions include various alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (3S,4S)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidin-3-ol is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Studies may focus on its binding affinity, specificity, and potential as a biochemical probe.

Medicine

In medicine, piperazine derivatives are often explored for their pharmacological activities, including potential therapeutic effects on the central nervous system, cardiovascular system, and other physiological systems. Research may involve in vitro and in vivo studies to evaluate its efficacy and safety.

Industry

In industry, the compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its unique chemical properties can be leveraged to create products with specific desired characteristics.

Mechanism of Action

The mechanism of action of (3S,4S)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidin-3-ol involves its interaction with molecular targets such as receptors, enzymes, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies on its binding kinetics, signal transduction pathways, and downstream effects are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives with different substituents on the piperazine ring or the pyrrolidine ring. Examples include:

  • 1-(2-phenylethyl)piperazine
  • 4-(2-methoxyphenyl)piperazine
  • 1-(2-phenylethyl)-4-(2-methoxyphenyl)piperazine

Uniqueness

The uniqueness of (3S,4S)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidin-3-ol lies in its specific stereochemistry and the combination of functional groups. This unique structure may confer distinct pharmacological properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

(3S,4S)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O2/c1-28-23-10-6-5-9-20(23)25-13-15-26(16-14-25)21-17-24(18-22(21)27)12-11-19-7-3-2-4-8-19/h2-10,21-22,27H,11-18H2,1H3/t21-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRMJSOHUWMSMZ-VXKWHMMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CN(CC3O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)[C@H]3CN(C[C@@H]3O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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